2-Iodo-4-methylphenol
Overview
Description
2-Iodo-4-methylphenol: is an organic compound with the molecular formula C7H7IO . It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-4-methylphenol can be synthesized through the direct iodination of 2-methylphenol (o-cresol) in aqueous alcohol solvents. The reaction involves the use of sodium hypochlorite and sodium iodide as reagents. The process is efficient and selective, yielding high purity this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include deiodinated phenols.
Scientific Research Applications
2-Iodo-4-methylphenol is used in various scientific research applications, including:
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylphenol involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the iodine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes further transformation to yield the final product . The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the methyl group at the fourth position.
4-Iodophenol: Similar structure but lacks the methyl group at the second position.
2-Bromo-4-methylphenol: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 2-Iodo-4-methylphenol is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. The iodine atom makes it highly reactive in substitution reactions, while the methyl group influences its steric and electronic properties, making it a valuable compound in various chemical and biological studies .
Properties
IUPAC Name |
2-iodo-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSLEIKSRKKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346917 | |
Record name | 2-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-57-1 | |
Record name | 2-Iodo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of 2-Iodo-4-methylphenol in cow milk?
A: Research suggests that 2I4MP is formed in the cowshed environment through the interaction of iodine-based disinfectants with cow dung. [] Specifically, p-cresol, a compound naturally present in cow dung, reacts with iodine from disinfectants to generate 2I4MP. This highlights the importance of proper disinfectant use and management to prevent milk contamination.
Q2: How does this compound end up in the milk?
A: While the exact mechanism is still under investigation, studies using a desiccator-based model suggest that 2I4MP can transfer from the environment, such as contaminated bedding or surfaces, into the raw milk. [] This emphasizes the need for good hygiene practices throughout the milk production process.
Q3: How potent is this compound in affecting milk flavor?
A: this compound, even at low concentrations, can significantly impact the sensory quality of milk. [] Research has shown that halogenated phenols with iodine in the ortho-position, like 2I4MP, tend to have particularly low odor thresholds, meaning they can be detected at very low concentrations. [] This highlights the need for effective strategies to prevent 2I4MP formation and minimize its presence in milk.
Q4: What can be done to mitigate this compound contamination in milk?
A4: Based on the current understanding of 2I4MP formation, the following measures can be implemented:
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